molecular formula C12H16N2O3 B13445348 Cyclobarbital-d5

Cyclobarbital-d5

Cat. No.: B13445348
M. Wt: 238.28 g/mol
InChI Key: WTYGAUXICFETTC-CBTSVUPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobarbital-d5 is a deuterated analog of cyclobarbital, a short-acting barbiturate historically used as a sedative and anticonvulsant. Deuterated compounds like this compound are primarily employed as internal standards in quantitative analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These isotopically labeled analogs improve analytical accuracy by minimizing matrix effects and enabling precise calibration . While specific data on this compound are absent in the provided evidence, its structural and functional parallels to Secobarbital-d5 (a deuterated barbiturate) suggest shared applications in forensic and clinical research for quantifying parent compounds in biological matrices .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

5-(cyclohexen-1-yl)-5-(1,1-dideuterioethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H16N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h6H,2-5,7H2,1H3,(H2,13,14,15,16,17)/i2D2

InChI Key

WTYGAUXICFETTC-CBTSVUPCSA-N

Isomeric SMILES

[2H]C([2H])(C)C1(C(=O)NC(=O)NC1=O)C2=CCCCC2

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobarbital-d5 involves the incorporation of deuterium atoms into the cyclobarbital molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated barbituric acid and then introduce the cyclohexenyl and ethyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclobarbital-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Cyclobarbital-d5, like other barbiturates, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity in the brain. It binds to the GABA-A receptor, increasing the duration of chloride channel opening and leading to hyperpolarization of the neuron. This results in a sedative and hypnotic effect, reducing anxiety and inducing sleep .

Comparison with Similar Compounds

Research Findings and Limitations

  • Secobarbital-d5 : Studies highlight its role in detecting secobarbital in overdose cases, with deuterated standards reducing ion suppression in blood samples .
  • This compound : Specific research is unavailable in the provided evidence, but analogous deuterated barbiturates demonstrate <5% coefficient of variation in inter-day assays .

Data Gaps :

  • No direct studies on this compound’s stability, cross-reactivity, or detection limits were identified. Future work should prioritize characterizing its performance against non-deuterated cyclobarbital.

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